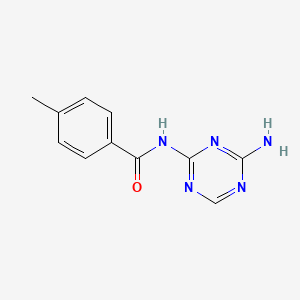![molecular formula C11H15NO2 B13138210 (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.
Coupling Reactions: The benzodioxole moiety is then coupled with a butan-1-amine derivative under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic processes and continuous flow chemistry might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzodioxole ring can lead to dihydrobenzodioxole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: As a building block for complex organic synthesis.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A shorter chain analogue.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: A similar compound with a different chain length.
Uniqueness
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral center and the presence of the benzodioxole moiety, which may confer distinct biological and chemical properties compared to its analogues.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1S)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m0/s1 |
InChI Key |
LEAKOHHBRJLAMI-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1=C2C(=CC=C1)OCO2)N |
Canonical SMILES |
CCCC(C1=C2C(=CC=C1)OCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
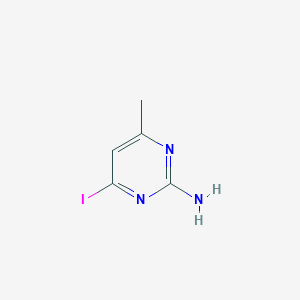
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)


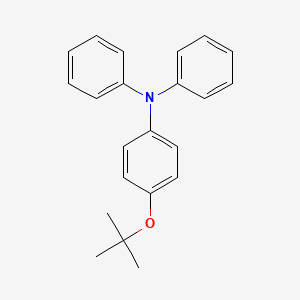
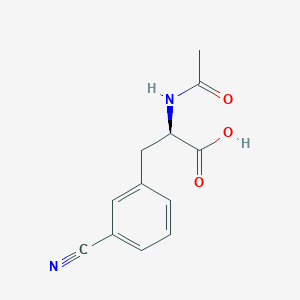
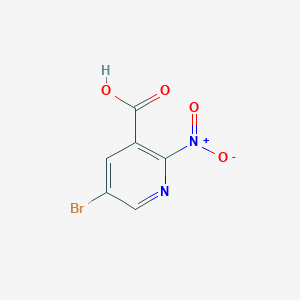

![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)

